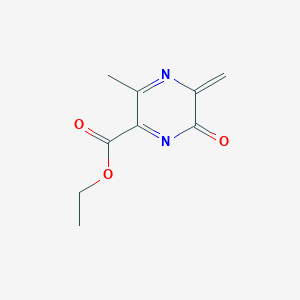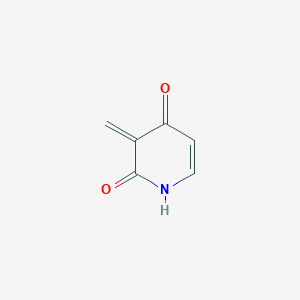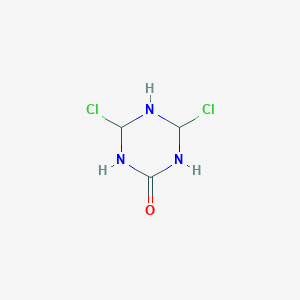![molecular formula C5H4N2OS B12342816 3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)
3,3a-Dihydrothieno[2,3-d]imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a-Dihydrothieno[2,3-d]imidazol-2-one is a heterocyclic compound that features a fused thieno and imidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with imidazole precursors in the presence of catalysts. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives.
Aplicaciones Científicas De Investigación
3,3a-Dihydrothieno[2,3-d]imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Imidazole: A five-membered ring containing two nitrogen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Benzimidazole: A fused benzene and imidazole ring system.
Uniqueness: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one is unique due to its fused thieno and imidazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C5H4N2OS |
|---|---|
Peso molecular |
140.17 g/mol |
Nombre IUPAC |
3,3a-dihydrothieno[2,3-d]imidazol-2-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2,4H,(H,7,8) |
Clave InChI |
RNDJTQJGRJEZQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2C1=NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)






![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)



![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

